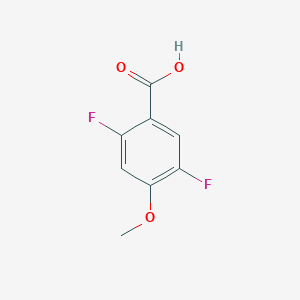

2,5-Difluoro-4-methoxybenzoic acid

Übersicht

Beschreibung

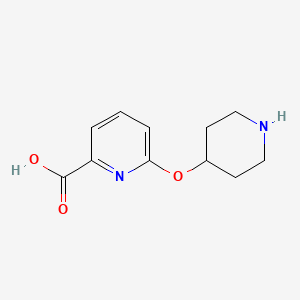

2,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used as a laboratory chemical .

Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methoxybenzoic acid involves the use of absolute ethanol in the presence of a catalytic amount of sulfuric acid. The mixture is refluxed for 2-3 hours to afford the ethyl ester of 2,6-Difluoro-4-methoxybenzoic acid .Physical And Chemical Properties Analysis

2,5-Difluoro-4-methoxybenzoic acid is a solid with a melting point of 184-188 °C . Its molecular weight is 188.13 .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Modifications

2,5-Difluoro-4-methoxybenzoic acid is utilized in various chemical reactions and modifications. For instance, it is involved in mercuration reactions, as demonstrated by Deacon and O'donoghue (1980), who explored the effects of trifluoromethanesulphonic acid on the mercuration of 4-methoxybenzoic acid, leading to different mercurated products (Deacon & O'donoghue, 1980). Additionally, research by Marzi, Gorecka, and Schlosser (2004) on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates highlights the compound's relevance in creating various hydroxybenzoic acids (Marzi, Gorecka, & Schlosser, 2004).

2. Mass Spectrometry

In the field of mass spectrometry, 2,5-Difluoro-4-methoxybenzoic acid plays a role as an additive. Karas et al. (1993) studied its use as an additive to 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization mass spectrometry, enhancing the ion yields and signal-to-noise ratio, particularly in analyzing high-mass range molecules (Karas et al., 1993).

3. Radical Zwitterions Formation

The formation of radical zwitterions from methoxylated benzoic acids, including 2,5-Difluoro-4-methoxybenzoic acid, was studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977). Their research involved the one-electron oxidation by various ions to yield radical zwitterions, providing insights into the electron transfer processes and kinetics involved (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

4. Photophysical Behavior Analysis

Research by Santra et al. (2019) on the photophysical behavior of DFHBI derivatives, including molecules related to 2,5-Difluoro-4-methoxybenzoic acid, provided valuable insights into fluorescence and photoisomerization processes. This study contributes to the understanding of how these compounds behave under different solvent environments and their interaction with RNA aptamers (Santra et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Eigenschaften

IUPAC Name |

2,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVYGORJRNFUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695170 | |

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-4-methoxybenzoic acid | |

CAS RN |

1060739-01-6 | |

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)